N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitro-1H-pyrazole-3-carboxamide
Description
N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitro-1H-pyrazole-3-carboxamide: is a synthetic organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitro-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O3S/c1-6-3-2-4-8-9(6)14-12(21-8)15-11(18)10-7(17(19)20)5-13-16-10/h2-5H,1H3,(H,13,16)(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFBNKALDCITHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=NN3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitro-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions:
Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring. This can be achieved by reacting 4-methyl-2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole core.
Nitration of Pyrazole: The pyrazole ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Coupling Reaction: The final step involves coupling the nitrated pyrazole with the benzothiazole derivative. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitro-1H-pyrazole-3-carboxamide: can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation, depending on the reagents and conditions used.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.
Major Products
Reduction: 4-amino-1H-pyrazole-3-carboxamide derivative.
Substitution: Halogenated or alkylated benzothiazole derivatives.
Hydrolysis: 4-nitro-1H-pyrazole-3-carboxylic acid and 4-methyl-1,3-benzothiazol-2-amine.
Scientific Research Applications
N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitro-1H-pyrazole-3-carboxamide: has several applications in scientific research:
Medicinal Chemistry: Due to its potential biological activities, it is studied for its antitumor, antimicrobial, and anti-inflammatory properties.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs targeting specific diseases.
Biological Studies: Used in assays to study enzyme inhibition, receptor binding, and cellular pathways.
Industrial Applications: Potential use in the development of agrochemicals and dyes due to its structural properties.
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitro-1H-pyrazole-3-carboxamide involves interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or DNA, depending on its structural features and functional groups.
Pathways Involved: The compound could inhibit key enzymes in metabolic pathways, bind to receptors to modulate signaling pathways, or intercalate into DNA to disrupt replication and transcription processes.
Comparison with Similar Compounds
N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitro-1H-pyrazole-3-carboxamide: can be compared with other benzothiazole and pyrazole derivatives:
- **Similar Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
